tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate
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Overview
Description
tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate: is a chemical compound with the molecular formula C8H14N2O3 and a molecular weight of 186.21 g/mol . It is known for its unique structure, which includes an azetidine ring, a tert-butyl ester group, and a hydroxyimino functional group. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-oxoazetidine-1-carboxylate with hydroxylamine . The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the hydroxyimino group.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions: tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The hydroxyimino group can be reduced to form amines.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibitors and as a probe for biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The azetidine ring provides structural rigidity, which can enhance the binding affinity and specificity of the compound for its targets.
Comparison with Similar Compounds
- tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate
- tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate
- tert-butyl 3-aminoazetidine-1-carboxylate
Comparison: tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate is unique due to the presence of the hydroxyimino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The hydroxyimino group allows for specific interactions with molecular targets that are not possible with other functional groups, making it a valuable compound in various research applications .
Properties
CAS No. |
1378674-88-4 |
---|---|
Molecular Formula |
C8H14N2O3 |
Molecular Weight |
186.2 |
Purity |
95 |
Origin of Product |
United States |
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